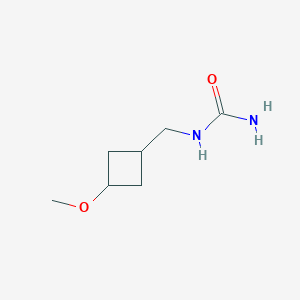
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide, also known as HQTA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HQTA belongs to the class of quinazoline derivatives, which have been extensively studied for their biological activities.
Wirkmechanismus
The exact mechanism of action of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is not fully understood. However, it has been suggested that N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, a neurotransmitter involved in memory and learning.
Biochemical and Physiological Effects
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative damage. In addition, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is also soluble in both water and organic solvents, which makes it easy to use in various experimental settings. However, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide also has some limitations. It has been shown to have low bioavailability, which may limit its effectiveness in vivo. In addition, more research is needed to fully understand the toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
Zukünftige Richtungen
There are several future directions for the study of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide. One direction is to further explore its potential therapeutic applications. For example, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide could be studied for its potential use in the treatment of other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study the structure-activity relationship of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide and its derivatives to identify more potent and selective compounds. Finally, more research is needed to fully understand the mechanism of action and toxicity profile of N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide.
Synthesemethoden
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 4-phenylquinazoline-2-thiol from 2-nitrobenzaldehyde and 4-phenylthiourea. The second step involves the synthesis of N-(3-hydroxyphenyl)-2-chloroacetamide from 3-hydroxybenzaldehyde and chloroacetyl chloride. Finally, N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide is synthesized by reacting N-(3-hydroxyphenyl)-2-chloroacetamide with 4-phenylquinazoline-2-thiol in the presence of a base.
Wissenschaftliche Forschungsanwendungen
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antioxidant activities. N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-(3-hydroxyphenyl)-2-(4-phenylquinazolin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S/c26-17-10-6-9-16(13-17)23-20(27)14-28-22-24-19-12-5-4-11-18(19)21(25-22)15-7-2-1-3-8-15/h1-13,26H,14H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVMJMQWHSLPQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-hydroxyphenyl)-2-((4-phenylquinazolin-2-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(Benzenesulfonyl)-2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2898942.png)

![N-ethyl-5-oxo-N-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2898945.png)
![[1-(4-tert-butylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B2898946.png)

![benzo[4,5]imidazo[1,2-c][1,3]dioxolo[4,5-g]quinazoline-6(5H)-thione](/img/no-structure.png)
![4-[(4-bromophenyl)sulfanyl]-1-(4-methoxyphenyl)-2-phenyl-6,7-dihydro-1H-indole-5-carbaldehyde](/img/structure/B2898950.png)
![2-[3-(Pyrimidin-5-yl)prop-2-en-1-yl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2898951.png)


![1-(2-Fluorophenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2898962.png)
![1-[(3-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2898963.png)